molecular formula C17H17N3O6S B3709149 Benzamide, N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitro- CAS No. 89565-45-7

Benzamide, N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitro-

Cat. No.: B3709149
CAS No.: 89565-45-7
M. Wt: 391.4 g/mol
InChI Key: KBERZXIVNFGCHJ-UHFFFAOYSA-N
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Description

Benzamide, N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitro- is a complex organic compound that features a benzamide core substituted with a morpholinylsulfonyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitro- typically involves multi-step organic reactions. One common method starts with the nitration of a benzamide derivative to introduce the nitro group. This is followed by sulfonylation to attach the morpholinylsulfonyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide core allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

Benzamide, N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitro- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitro- involves its interaction with specific molecular targets. The nitro group and morpholinylsulfonyl group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-[4-(4-morpholinylsulfonyl)phenyl]-: Lacks the nitro group, which may result in different biological activities.

    Benzamide, N-[4-(4-morpholinylsulfonyl)phenyl]-4-phenoxy-: Contains a phenoxy group instead of a nitro group, leading to variations in its chemical properties and applications.

Uniqueness

Benzamide, N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitro- is unique due to the presence of both the nitro group and the morpholinylsulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c21-17(13-2-1-3-15(12-13)20(22)23)18-14-4-6-16(7-5-14)27(24,25)19-8-10-26-11-9-19/h1-7,12H,8-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBERZXIVNFGCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361806
Record name Benzamide, N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89565-45-7
Record name Benzamide, N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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